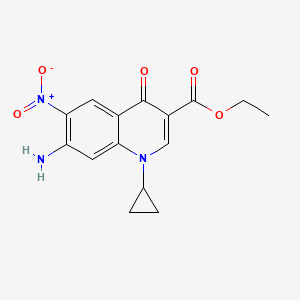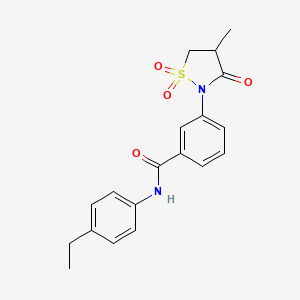
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors and are important in immune function. CP-690,550 has been studied for its potential therapeutic use in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate inhibits JAK activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, such as STATs, and ultimately reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, this compound has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. This compound has also been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is its specificity for JAK enzymes, which reduces the likelihood of off-target effects. However, this compound has been shown to have some limitations, such as the potential for immunosuppression and the development of drug resistance.
Future Directions
There are several future directions for research on ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies, which may increase the effectiveness of this compound while reducing the potential for side effects. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential long-term effects on the immune system.
Synthesis Methods
The synthesis of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been described in several research articles. One of the most commonly used methods involves the reaction of 7-amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with nitric acid and acetic anhydride to form the nitro compound. The resulting nitro compound is then reduced with palladium on carbon to yield this compound.
Scientific Research Applications
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been extensively studied for its potential therapeutic use in various autoimmune diseases. In preclinical studies, this compound has been shown to inhibit JAK activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-23-15(20)10-7-17(8-3-4-8)12-6-11(16)13(18(21)22)5-9(12)14(10)19/h5-8H,2-4,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZUXKBJHQJLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)
![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)


![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)
![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
